molecular formula C8H13NO2 B052188 (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine CAS No. 71772-25-3

(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine

Cat. No.: B052188
CAS No.: 71772-25-3
M. Wt: 155.19 g/mol
InChI Key: BGNBJFIGIYMQPT-LYFYHCNISA-N
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Description

(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine is an organic compound with a complex polycyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of nitrogen and oxygen atoms within its structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine typically involves multiple steps One common method starts with the reaction of a suitable cyclopentene derivative with a dioxolane compound under acidic conditions to form the desired polycyclic structure

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to ensure the efficient formation of the target compound. Key starting materials, such as (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol, are used to streamline the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound serves as a precursor for the synthesis of bioactive molecules. It is used in the development of enzyme inhibitors and receptor modulators, contributing to the study of various biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are explored as candidates for the treatment of diseases such as cancer and cardiovascular disorders due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
  • (3aR,4S,6R,6aS)-6-Hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine

Uniqueness

Compared to similar compounds, (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7H,9H2,1-2H3/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNBJFIGIYMQPT-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=C[C@@H]([C@H]2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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